(S)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate
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Overview
Description
(S)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate is a chiral compound belonging to the class of pyrrolizine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can significantly influence its biological interactions and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ethyl acetoacetate and an appropriate amine.
Cyclization: The key step involves the cyclization of the intermediate to form the pyrrolizine ring system. This can be achieved through various cyclization reactions, such as the Paal-Knorr synthesis.
Chiral Resolution: The (S)-enantiomer can be obtained through chiral resolution techniques, such as using chiral catalysts or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for high yield and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction may produce diols.
Scientific Research Applications
(S)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for synthesizing potential drug candidates.
Biological Studies: It can serve as a probe to study biological pathways and interactions.
Industrial Applications: The compound may find use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s chiral nature allows it to fit into specific binding sites, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
®-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate: The enantiomer of the compound, which may have different biological activities.
Pyrrolizidine Alkaloids: A class of naturally occurring compounds with similar structures but different biological properties.
Uniqueness
(S)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate is unique due to its specific chiral configuration, which can lead to distinct interactions and effects compared to its enantiomer and other similar compounds.
Properties
IUPAC Name |
ethyl (8S)-3,6-dioxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-2-15-9(14)10-4-3-8(13)11(10)6-7(12)5-10/h2-6H2,1H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGHZIGHUPYEIQ-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(=O)N1CC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]12CCC(=O)N1CC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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